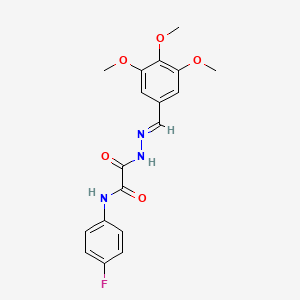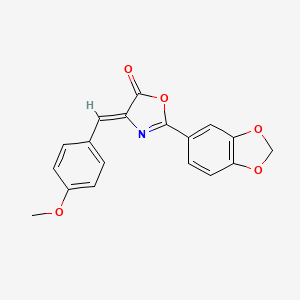![molecular formula C24H12Cl4N2O2 B11541968 2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-ジクロロフェニル)-N-{(E)-[5-(3,4-ジクロロフェニル)フラン-2-イル]メチリデン}-1,3-ベンゾオキサゾール-5-アミンは、ジクロロフェニル基、フラン環、ベンゾオキサゾール部分を含むユニークな構造を特徴とする、複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(2,5-ジクロロフェニル)-N-{(E)-[5-(3,4-ジクロロフェニル)フラン-2-イル]メチリデン}-1,3-ベンゾオキサゾール-5-アミンの合成は通常、中間体の生成を含む複数の段階を伴います。このプロセスは、多くの場合、ジクロロフェニル誘導体とフラン誘導体の調製から始まり、特定の反応条件下でそれらをカップリングして最終生成物を形成します。これらの反応で使用される一般的な試薬には、塩素化剤、カップリング触媒、反応を促進する溶媒が含まれます。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が関与する場合があります。このプロセスには、再結晶またはクロマトグラフィーによる精製などの段階が含まれており、不純物を除去し、目的の生成物を純粋な形で得ることができます。
化学反応の分析
反応の種類
2-(2,5-ジクロロフェニル)-N-{(E)-[5-(3,4-ジクロロフェニル)フラン-2-イル]メチリデン}-1,3-ベンゾオキサゾール-5-アミンは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて異なる酸化状態を形成することができ、化学的性質が変化する可能性があります。
還元: 還元反応は、化合物内の官能基を変更して、新しい誘導体を形成する可能性があります。
置換: ジクロロフェニル基は、塩素原子が他の官能基に置き換えられる置換反応を受ける可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応のための求核剤が含まれます。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化はより高い酸化状態の誘導体を生成する可能性がありますが、置換反応はさまざまな置換された化合物を生成する可能性があります。
科学研究アプリケーション
2-(2,5-ジクロロフェニル)-N-{(E)-[5-(3,4-ジクロロフェニル)フラン-2-イル]メチリデン}-1,3-ベンゾオキサゾール-5-アミンは、次のものを含むいくつかの科学研究アプリケーションを持っています。
化学: この化合物は、有機合成における構成要素として使用され、より複雑な分子の生成を可能にします。
生物学: 酵素または受容体との相互作用など、潜在的な生物学的活性を研究することができます。
医学: 研究では、特に新しい薬物の開発において、治療薬としての可能性を探ることができます。
産業: この化合物は、特定の特性を持つ特殊化学品や材料の製造に使用できます。
科学的研究の応用
(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
2-(2,5-ジクロロフェニル)-N-{(E)-[5-(3,4-ジクロロフェニル)フラン-2-イル]メチリデン}-1,3-ベンゾオキサゾール-5-アミンの作用機序には、酵素、受容体、または他のタンパク質などの分子標的との相互作用が含まれます。この化合物の構造は、特定の部位に結合し、生物学的経路を調節して効果を発揮する可能性があります。作用機序の詳細な研究は、潜在的な治療用途に関する洞察を提供することができます。
類似の化合物との比較
類似の化合物
類似の化合物には、他のジクロロフェニル誘導体とベンゾオキサゾール含有分子が含まれます。例としては、次のようなものがあります。
- 2-(3,4-ジクロロフェニル)-5-フェニルオキサゾール
- 2-(2,6-ジクロロフェニル)アミノ)安息香酸
独自性
2-(2,5-ジクロロフェニル)-N-{(E)-[5-(3,4-ジクロロフェニル)フラン-2-イル]メチリデン}-1,3-ベンゾオキサゾール-5-アミンを際立たせているのは、特定の化学的および生物学的特性を付与する官能基と構造的特徴のユニークな組み合わせです
類似化合物との比較
Similar Compounds
- N,N′-Bis(2,5-dichlorophenyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dicarboxamide 3,9-disulfide
- Dichloroanilines
Uniqueness
(E)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHANIMINE is unique due to its specific combination of benzoxazole and furan rings with dichlorophenyl substitutions. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C24H12Cl4N2O2 |
|---|---|
分子量 |
502.2 g/mol |
IUPAC名 |
N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(3,4-dichlorophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C24H12Cl4N2O2/c25-14-2-6-18(26)17(10-14)24-30-21-11-15(3-7-23(21)32-24)29-12-16-4-8-22(31-16)13-1-5-19(27)20(28)9-13/h1-12H |
InChIキー |
AJVNWQZQVDLPLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11541885.png)
![N-benzyl-N-(2-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11541888.png)
![4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11541891.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)

![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11541912.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11541920.png)
![4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol](/img/structure/B11541921.png)
![2,4-dibromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11541930.png)
![Methyl 4-[2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11541937.png)

![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
